molecular formula C29H27ClN4O7 B2765242 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899937-35-0

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No. B2765242
CAS RN: 899937-35-0
M. Wt: 579.01
InChI Key: CNXDOHXWZGGIHV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H27ClN4O7 and its molecular weight is 579.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives represent a significant area of study due to their potential as diuretic, antihypertensive, and antidiabetic agents. For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides. These compounds were evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats, with several compounds showing significantly excellent activity (Rahman et al., 2014).

Antimicrobial Activities

Another area of scientific research application for quinazoline derivatives is their antimicrobial properties. For example, new 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines were screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antitumor Activity and Molecular Docking

Quinazolinone analogues have also been designed, synthesized, and evaluated for in vitro antitumor activity. Novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity with significant potency compared to the control. Molecular docking studies were performed to understand the binding modes to target proteins, such as ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).

Molecular Docking, Biological Potentials, and Structure-Activity Relationships

Research also extends into the synthesis of novel derivatives for exploring their biological potentials. For instance, new Schiff bases and their derivatives have been synthesized and tested for antioxidant, antiulcer, anti-inflammatory activity, and their safety on liver enzymes in rats. Molecular docking studies have further elucidated the interaction mechanisms with biological targets, such as COX-2, revealing their potential as therapeutic agents (Borik et al., 2021).

properties

CAS RN

899937-35-0

Molecular Formula

C29H27ClN4O7

Molecular Weight

579.01

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H27ClN4O7/c1-39-23-11-9-19(14-21(23)30)32-27(36)16-34-22-6-3-2-5-20(22)28(37)33(29(34)38)12-4-7-26(35)31-15-18-8-10-24-25(13-18)41-17-40-24/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,31,35)(H,32,36)

InChI Key

CNXDOHXWZGGIHV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)Cl

solubility

not available

Origin of Product

United States

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